molecular formula C₂₁H₂₁NaO₉ B1145664 (S)-Equol 7-β-D-Glucuronide Sodium Salt CAS No. 38482-82-5

(S)-Equol 7-β-D-Glucuronide Sodium Salt

Número de catálogo: B1145664
Número CAS: 38482-82-5
Peso molecular: 440.38
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Equol 7-β-D-Glucuronide Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₁NaO₉ and its molecular weight is 440.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What experimental models are used to assess the anti-angiogenic effects of (S)-Equol 7-β-D-Glucuronide Sodium Salt?

Researchers employ in vitro assays using primary human aortic endothelial cells (HAECs) to model physiological angiogenesis. Key methodologies include:

  • Tubulogenesis assays : Quantifying capillary-like structure formation on Matrigel® over 24 hours .
  • Wound healing/migration assays : Measuring endothelial cell migration post-treatment with physiological concentrations (1–10 µM) .
  • VEGF pathway modulation : Western blotting to assess phosphorylation of VEGFR2 (Y1175), Akt, and ERK in VEGF165-stimulated HAECs . These models are prioritized over HUVECs due to HAECs' relevance to adult tissue angiogenesis .

Q. How does this compound inhibit angiogenesis at the molecular level?

The compound selectively targets the VEGF pathway by:

  • Reducing phosphorylation of VEGFR2 at Y1175, which suppresses downstream activation of Akt and ERK .
  • Exhibiting dose-dependent inhibition of endothelial migration and tubulogenesis (IC50 ~10 µM) . Unlike free equol, it does not modulate the bFGF pathway or FGFR1/ERK signaling . Computational docking studies suggest structural similarities to VEGFR2 inhibitors (e.g., AZD3229) .

Q. What is the significance of phase-II metabolism in the bioactivity of equol metabolites?

Phase-II conjugates (e.g., glucuronides) are typically considered inactive due to reduced cellular uptake. However, Eq 7-glur is an exception:

  • It retains anti-angiogenic activity comparable to free equol, likely due to partial intracellular deconjugation by β-glucuronidase in HAECs .
  • Plasma concentrations of Eq 7-glur (30–100 nM) align with in vitro efficacy thresholds, supporting its physiological relevance .

Advanced Research Questions

Q. How do stereoisomeric differences [(R) vs. (S)-equol glucuronides] impact anti-angiogenic activity?

  • Only (S)-equol is produced in vivo via gut microbiota, yet most studies use racemic (R,S)-equol glucuronides.
  • (S)-equol exhibits higher binding affinity to estrogen receptors and distinct pharmacokinetics, which may alter VEGFR2 inhibition .
  • Methodological gap : Current in vitro data using racemic mixtures may not reflect in vivo activity. Researchers must validate findings with enantiomerically pure (S)-equol glucuronides .

Q. Why do discrepancies exist between anti-migratory effects of equol metabolites in different endothelial cell models?

  • HAECs show significant inhibition of migration by Eq 7-glur, while HUVECs and EA.hy926 cells are less responsive .
  • Differences in VEGFR2 expression and cell density across models influence outcomes. For example, high-density cultures may mask anti-migratory effects due to contact inhibition .
  • Recommendation : Standardize cell density (e.g., 80% confluency) and validate findings across ≥2 endothelial models .

Q. How can researchers reconcile in vitro efficacy (µM) with physiologically achievable plasma concentrations (nM)?

  • Key considerations :

Intracellular accumulation : Glucuronides may concentrate in tissues (e.g., mammary gland) at levels exceeding plasma .

Synergy with other metabolites : Eq 7-glur may act additively with sulfate conjugates or free equol in vivo .

Prolonged exposure : Chronic low-dose effects (nM, days) vs. acute high-dose (µM, hours) require further study .

  • Experimental design : Use physiologically relevant doses (10–100 nM) in long-term co-culture models with stromal cells .

Q. What are the limitations of current data on equol glucuronides' anti-angiogenic mechanisms?

  • Gaps include :

  • Lack of in vivo validation in angiogenesis-dependent disease models (e.g., cancer xenografts).
  • Unclear role of ABCC/MRP transporters in glucuronide uptake/efflux, which may modulate intracellular bioavailability .
  • Limited data on metabolite stability in cell culture media (e.g., esterase-mediated degradation) .
    • Solutions :
  • Use stable isotope-labeled tracers (e.g., deuterated Eq 7-glur) to track metabolite distribution .
  • Integrate transcriptomics to identify off-target pathways (e.g., matrix metalloproteinases) .

Q. Methodological Recommendations

  • Dose selection : Prioritize 0.1–10 µM for in vitro studies, reflecting postprandial plasma levels .
  • Control for deconjugation : Co-treat with β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to isolate glucuronide-specific effects .
  • Isomer-specific analysis : Use chiral chromatography to quantify (S)-equol glucuronide in biological matrices .

Propiedades

Número CAS

38482-82-5

Fórmula molecular

C₂₁H₂₁NaO₉

Peso molecular

440.38

Sinónimos

3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl-β-D-glucopyranosiduronic Acid Sodium Salt;  Equol Glucuronide Sodium Salt;  (3S)-3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic Acid;  Equol 7-Glucuronide;  Equol Glucuro

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.